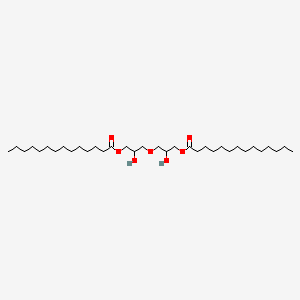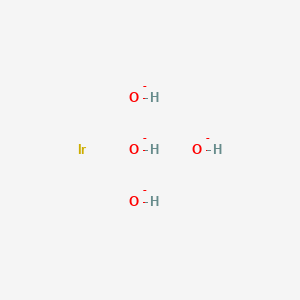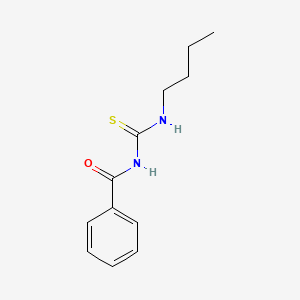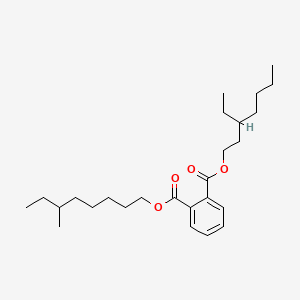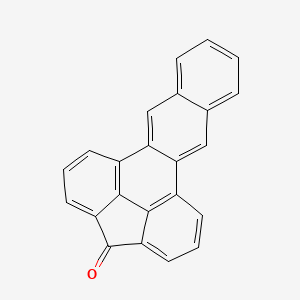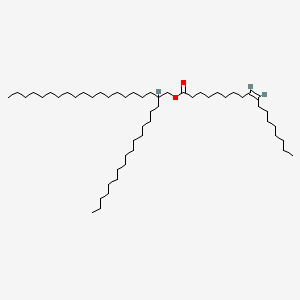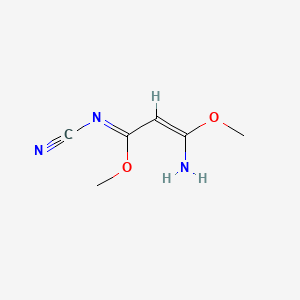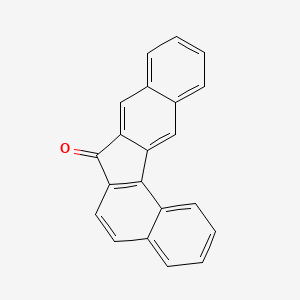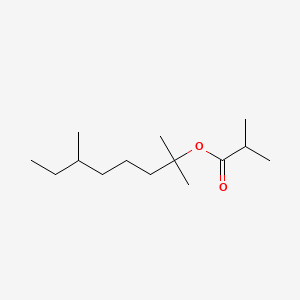
1,1,5-Trimethylheptyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,5-Trimethylheptyl isobutyrate is an organic compound with the molecular formula C14H28O2 It is an ester formed from the reaction of 1,1,5-trimethylheptanol and isobutyric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,5-Trimethylheptyl isobutyrate can be synthesized through the esterification reaction between 1,1,5-trimethylheptanol and isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,5-Trimethylheptyl isobutyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,1,5-trimethylheptanol and isobutyric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Oxidation: Under specific conditions, the compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1,1,5-Trimethylheptanol and isobutyric acid.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
1,1,5-Trimethylheptyl isobutyrate has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,5-trimethylheptyl isobutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing 1,1,5-trimethylheptanol and isobutyric acid. These metabolites may then interact with various cellular components, influencing biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
1,1,5-Trimethylheptyl acetate: Another ester with similar structural features but different chemical properties due to the presence of an acetate group.
1,1,5-Trimethylheptyl propionate: Similar in structure but contains a propionate group instead of an isobutyrate group.
Uniqueness
1,1,5-Trimethylheptyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from other esters, making it valuable for specific industrial and research purposes.
Propiedades
Número CAS |
96846-74-1 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
2,6-dimethyloctan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C14H28O2/c1-7-12(4)9-8-10-14(5,6)16-13(15)11(2)3/h11-12H,7-10H2,1-6H3 |
Clave InChI |
LPTXTWZRUPEIGT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCC(C)(C)OC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



